molecular formula C14H13N3O2S B2549278 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-68-1

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No. B2549278
CAS RN: 946205-68-1
M. Wt: 287.34
InChI Key: BATLJEQXSZWSST-CCEZHUSRSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as 1,3-dipolar cycloaddition . For instance, 6-bromobenzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzothiazole ring (a fused benzene and thiazole ring) and an isoxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom). The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .

Scientific Research Applications

Synthesis and Structural Characterizations

One study emphasizes the synthesis of 2-substituted thiazole-5-carboxylates through photolysis, showcasing the compound's utility in generating thiazole derivatives with potential applications in various fields including materials science and pharmaceutical research (Fong et al., 2004). Another research highlights the preparation of organometallic peptide NHC complexes of Cp∗Rh(III) and arene Ru(II) moieties from l-thiazolylalanine, pointing towards applications in catalysis and bioconjugation (Lemke & Metzler‐Nolte, 2011).

Potential Biological Applications

Research into the antibacterial properties of related compounds demonstrates promising activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis, hinting at the potential for developing new antibiotics (Palkar et al., 2017). Moreover, the synthesis and antimicrobial activity evaluation of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives reveal weak to moderate antibacterial and antifungal activities, suggesting their potential as leads for further antimicrobial drug development (Abd Alhameed et al., 2019).

Anticancer Research

A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides presents moderate to excellent anticancer activity against various cancer cell lines, indicating the significance of such compounds in cancer therapy (Ravinaik et al., 2021).

properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-3-17-10-6-4-5-7-12(10)20-14(17)15-13(18)11-8-9(2)16-19-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATLJEQXSZWSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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